molecular formula C20H18Cl2F3NO4S B2487844 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol CAS No. 866019-58-1

4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol

Cat. No.: B2487844
CAS No.: 866019-58-1
M. Wt: 496.32
InChI Key: IXBURMXDDKSBNG-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol is a complex organic compound with the molecular formula C20H18Cl2F3NO4S. This compound is notable for its unique structure, which includes both dichlorobenzenesulfonyl and trifluoromethylbenzoyl groups attached to a piperidin-4-ol core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperidin-4-ol under basic conditions to form the sulfonyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-ol moiety can yield piperidin-4-one, while reduction of the sulfonyl group can produce the corresponding sulfide .

Scientific Research Applications

4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-one: Similar structure but with a ketone instead of an alcohol group.

    4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidine: Lacks the hydroxyl group on the piperidine ring.

    4-[(3,4-Dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

The uniqueness of 4-[(3,4-dichlorobenzenesulfonyl)methyl]-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)sulfonylmethyl]-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2F3NO4S/c21-16-5-4-15(11-17(16)22)31(29,30)12-19(28)6-8-26(9-7-19)18(27)13-2-1-3-14(10-13)20(23,24)25/h1-5,10-11,28H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBURMXDDKSBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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